molecular formula C7H8N6O B601324 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one CAS No. 98414-56-3

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one

Cat. No. B601324
CAS RN: 98414-56-3
M. Wt: 192.18
InChI Key:
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Description

“1,3-Bis(1,2,4-triazol-1-yl)propan-2-one” is a chemical compound with the molecular formula C7H8N6O . Its average mass is 178.195 Da and its monoisotopic mass is 178.096695 Da . It is also known by other names such as "1,1’-(1,3-Propanediyl)bis(1H-1,2,4-triazole)" .


Synthesis Analysis

A small series of 4′-substituted 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol compounds was prepared via CuAAC click reaction of 1,3-diazido-2-propanol and various alkynes . For example, 1-Nitro-4-prop-2-ynyloxybenzene and 1,3-diazidopropan-2-ol afforded 1,3-bis-[4-(4-nitrophenoxymethyl)-1,2,3-triazol-1-yl]-propan-2-ol as a white solid .

Scientific Research Applications

  • Antifungal Applications : A study by Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, showing high activity against Candida spp. strains, indicating potential as antifungal compounds. These derivatives demonstrated better efficacy compared to standard antifungal agents like Itraconazole and Fluconazole (Zambrano-Huerta et al., 2019).

  • Structural Studies : Zambrano-Huerta et al. (2020) also conducted structural and theoretical studies on 1,3-Bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives. They found that these compounds form hydrogen bonds and other interactions that promote the formation of infinite chains in the crystal network. This aligns with their solid behavior as evidenced from XRPD and SEM studies (Zambrano-Huerta et al., 2020).

  • Synthesis of Bis(triazole) Compounds : Suhak et al. (2018) focused on synthesizing bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes. Their research confirmed the structures of the synthesized compounds through chromatography-mass-spectrometry and spectroscopic methods. They predicted various biological activities for these compounds, with antimicrobial activity being the most probable effect (Suhak et al., 2018).

  • Coordination Polymers : Zhao et al. (2002) synthesized a cobalt(II) coordination polymer with 1,3-bis(1,2,4-triazol-1-yl)propane. They characterized its structure as a 1D-coordination polymeric Co(II) complex, indicating potential applications in material science (Zhao et al., 2002).

  • Synthesis of New Derivatives : Bekircan and Bektaş (2006) prepared new bis-1,2,4-triazole derivatives, offering insights into the synthetic pathways and potential applications of these compounds in various fields (Bekircan & Bektaş, 2006).

Future Directions

The future directions for “1,3-Bis(1,2,4-triazol-1-yl)propan-2-one” could involve further exploration of its potential uses in the design and development of antifungal drugs . Additionally, further studies could be conducted to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.

properties

IUPAC Name

1,3-bis(1,2,4-triazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O/c14-7(1-12-5-8-3-10-12)2-13-6-9-4-11-13/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQIIJSWEPRYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266711
Record name 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(1,2,4-triazol-1-yl)propan-2-one

CAS RN

98414-56-3
Record name 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98414-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis-1H-[1,2,4]-triazol-1-yl-propan-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the Spanish Patent Number ES 549 020 A1 1 mole of 1,3-dichloroacetone is reacted with 2 mole of 1,2,4-triazole, then the 1,3-bis(1,2,4-triazole-1-yl)-propan-2-on obtained with low yield is reacted with 2,4-difluorophenylmagnesium bromide to give fluconazole. The yield is about 45% calculated on the Grignard reagent.
[Compound]
Name
020 A1
Quantity
1 mol
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reactant
Reaction Step One
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0 (± 1) mol
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2 mol
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Citations

For This Compound
2
Citations
L Zamania, Z Rezaeia, S Khabnadideha - BULGARIAN CHEMICAL … - bcc.bas.bg
In our on-going interest in the preparation of new antifungal agents, our attention was focused on fluconazole because of its broad antifungal spectrum, low toxicity and excellent …
Number of citations: 4 www.bcc.bas.bg
CA Hitchcock, PJ Whittle - CLINICAL DERMATOLOGY, 1993 - MARCEL DEKKER INC
Number of citations: 28

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